ユニフィラム

概要

説明

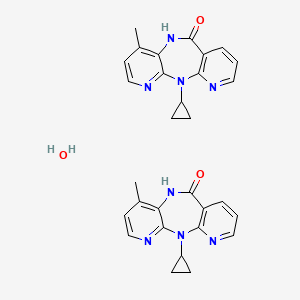

Unifiram, also known as DM-232, is an experimental drug . It has shown antiamnesic and other effects in animal studies with far greater potency than piracetam . A number of related compounds are known, such as sunifiram (DM-235) and sapunifiram (MN-19) .

Synthesis Analysis

The metabolism of Unifiram has been studied using ultra-high performance liquid chromatography–high-resolution mass spectrometry . The structures of two potential metabolites of Unifiram have been proposed . It was established that the supposed metabolites of Unifiram can be determined only with the use of enzymatic hydrolysis, while mineral hydrolysis led to the complete destruction of both the Unifiram itself and the hypothetical metabolites .

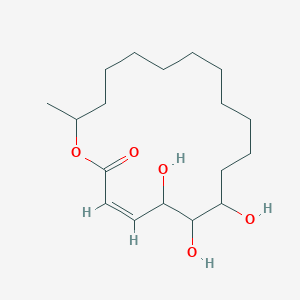

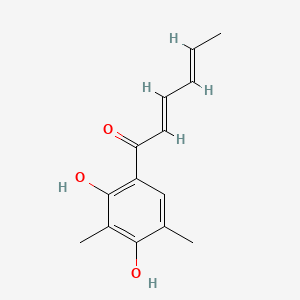

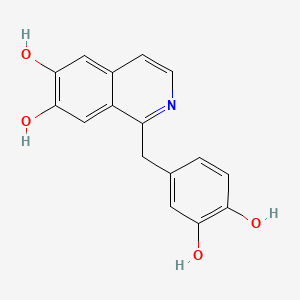

Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Unifiram molecule .

Chemical Reactions Analysis

The metabolism of Unifiram is considered in the context of its potential as a nootropic drug . It is known that Unifiram is partially excreted in its native form and has a very narrow detection window .

科学的研究の応用

ノオトロープ効果

ユニフィラムは強力な認知増強剤として知られており、ノオトロープとも呼ばれています . 認知能力、集中力、明晰な思考力、モチベーションの維持を大幅に向上させることが報告されています .

記憶力向上

ユニフィラムは、記憶力向上を目的とした臨床試験が行われています . ピラセタム系ノオトロープの代表格であるピラセタムの約3万倍の効力を持つと考えられています .

アルツハイマー病予防

アルツハイマー病の予防における可能性について、ユニフィラムの研究が進められています . 認知増強剤として、この病気によって生じる認知機能の低下を遅らせる可能性があります。

注意欠陥多動性障害の治療

注意欠陥多動性障害の治療におけるユニフィラムの使用について、研究が進められています . 認知能力を高める特性から、この状態の患者さんの集中力と注意時間を改善する可能性があります。

認知症の治療

さまざまな種類の認知症の治療における可能性について、ユニフィラムの研究も進められています . 認知能力を高めることで、認知症に苦しんでいる人の生活の質を向上させる可能性があります。

神経性疼痛の緩和

興味深いことに、ユニフィラムに関連するいくつかの化合物は、神経性疼痛のラットモデルにおいて鎮痛効果を示すことが判明しています . これは、ユニフィラムが疼痛管理に適用できる可能性を示唆していますが、この分野ではさらなる研究が必要です。

Safety and Hazards

As of now, there have not yet been any formal human studies conducted on Unifiram’s effects or potential toxicity . Despite this lack of data, it is still commonly sold online . Therefore, it is important for people to exercise caution when taking Unifiram or similar smart drugs, as their long-term safety profiles remain unknown at this time .

将来の方向性

Unifiram is currently being studied for its potential antiamnesic and other nootropic effects . While much of the research surrounding it has been conducted on animals, Unifiram has already shown far greater potency than Piracetam . Research into Unifiram continues as it could unlock unprecedented cognitive potential for humans .

作用機序

Target of Action

Unifiram, also known as DM-232, is a potent nootropic compound . The primary targets of Unifiram are the AMPA receptors in the brain . These receptors play a crucial role in synaptic transmission and are involved in cognitive functions such as learning and memory .

Mode of Action

Unifiram works by modulating AMPA receptors . It increases acetylcholine levels (ACh) in the brain . Acetylcholine is a neurotransmitter that plays a key role in learning and memory. This allows for greater activation of these receptors and improved cognitive response .

Biochemical Pathways

The biochemical pathways affected by Unifiram are primarily related to the AMPA-mediated neurotransmission system . By modulating this system, Unifiram can enhance memory and cognitive functioning . Instead, it is thought to work indirectly or downstream to activate AMPA receptors .

Pharmacokinetics

It is known that Unifiram is an experimental drug and has shown antiamnesic effects in animal studies . No formal human studies have been conducted to determine its adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of Unifiram’s action primarily involve the enhancement of cognitive functions. It has been shown to improve memory and learning capabilities in animal studies . Unifiram is also thought to reduce the duration of hypnosis induced by pentobarbital, without impairing motor coordination .

生化学分析

Biochemical Properties

Unifiram plays a crucial role in biochemical reactions by modulating neurotransmitter systems. It primarily interacts with AMPA receptors, enhancing their activity and promoting increased glutamate release . This interaction improves neural communication and cognitive functions. Unifiram does not bind directly to glutamate, GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine, or opioid receptors, indicating its specificity for AMPA receptors .

Cellular Effects

Unifiram influences various cellular processes, particularly in the brain. It enhances synaptic plasticity and long-term potentiation, which are critical for learning and memory . By modulating AMPA receptor activity, Unifiram increases glutamate release, thereby improving neural communication.

Molecular Mechanism

At the molecular level, Unifiram exerts its effects primarily through the modulation of AMPA receptors. By enhancing AMPA receptor activity, Unifiram promotes increased glutamate release, which improves neural communication and cognitive functions . Unifiram does not act as an AMPA receptor positive allosteric modulator but prevents amnesia induced by AMPA receptor antagonists, suggesting indirect or downstream activation of AMPA receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Unifiram have been observed to change over time. Unifiram is known for its stability and potency, with effects lasting several hours after administration . Long-term studies on its stability and degradation are limited. In vitro and in vivo studies have shown that Unifiram can enhance cognitive functions without impairing motor coordination .

Dosage Effects in Animal Models

Animal studies have demonstrated that Unifiram is significantly more potent than other nootropics like Piracetam. Even at very low doses, Unifiram has shown promising results in enhancing memory and cognitive functions . The effects of Unifiram vary with different dosages. High doses may lead to adverse effects, although specific toxic effects have not been extensively studied .

Metabolic Pathways

Unifiram undergoes metabolic processes in the body, although detailed studies on its metabolism are limited. It is known that Unifiram is partially excreted in its native form and has a narrow detection window . Enzymatic hydrolysis is required to detect its metabolites, while mineral hydrolysis leads to the complete destruction of Unifiram and its metabolites .

Transport and Distribution

Unifiram is transported and distributed within cells and tissues, primarily affecting the brain. It interacts with AMPA receptors, enhancing their activity and promoting increased glutamate release .

Subcellular Localization

The subcellular localization of Unifiram is primarily within neural cells, where it interacts with AMPA receptors Its potent effects on neural communication and cognitive functions indicate its localization in synaptic regions .

特性

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRTZFZAFBIBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432024 | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

272786-64-8 | |

| Record name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272786-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unifiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNIFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)

![ethyl 2-((S)-8-((R)-2-(3-chlorophenyl)-2-hydroxyethylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yloxy)acetate](/img/structure/B1241574.png)

](/img/structure/B1241586.png)

![(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S,3R,4S,5S)-5-[[(2S)-2-[[(2S)-2-(tert-butylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]-3-methylbutanamide](/img/structure/B1241588.png)